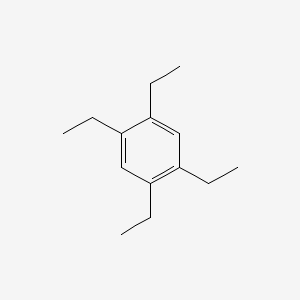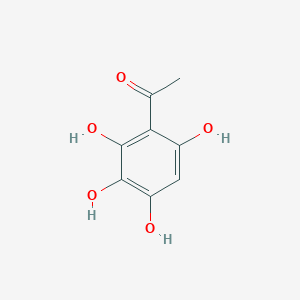
1H-Indene, 3-ethenyl-
Descripción general
Descripción
1H-Indene, 3-ethenyl- is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons It is characterized by a fused ring structure consisting of a benzene ring fused to a cyclopentene ring, with an ethenyl group attached to the third carbon of the indene structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1H-Indene, 3-ethenyl- can be synthesized through various methods. One common approach involves the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives. This reaction is catalyzed by TpRuPPh3(CH3CN)2PF6 in hot toluene, leading to the formation of 1-substituted-1H-indene and 1-indanone products . Another method involves the reaction of 2-(chloromethyl)phenylboronic acid with alkynes in the presence of a Rh(I) catalyst, yielding indene derivatives with high regioselectivity .
Industrial Production Methods: Industrial production of 1H-Indene, 3-ethenyl- typically involves large-scale synthesis using similar catalytic processes. The choice of catalysts and reaction conditions is optimized to maximize yield and minimize byproducts. The use of transition metal catalysts, such as rhodium and ruthenium, is common in industrial settings due to their efficiency and selectivity.
Análisis De Reacciones Químicas
Types of Reactions: 1H-Indene, 3-ethenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can participate in hydrogenation reactions to form indane derivatives or undergo oxidation to form indanone derivatives .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. These reactions typically occur under acidic conditions.
Reduction: Hydrogenation reactions are carried out using hydrogen gas in the presence of palladium or platinum catalysts.
Substitution: Electrophilic substitution reactions can occur with reagents such as halogens (chlorine, bromine) in the presence of Lewis acids like aluminum chloride.
Major Products:
Oxidation: Indanone derivatives.
Reduction: Indane derivatives.
Substitution: Halogenated indene derivatives.
Aplicaciones Científicas De Investigación
1H-Indene, 3-ethenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex polycyclic aromatic hydrocarbons and heterocyclic compounds.
Biology: Research into its biological activity includes studies on its potential as an anticancer agent and its interactions with biological macromolecules.
Medicine: Investigations into its pharmacological properties have shown promise in the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals, including dyes, pigments, and polymers.
Mecanismo De Acción
The mechanism of action of 1H-Indene, 3-ethenyl- involves its interaction with various molecular targets. Its effects are mediated through pathways involving the formation of reactive intermediates, such as radicals, which can interact with cellular components. The compound’s ability to undergo electrophilic substitution and addition reactions allows it to modify biological molecules, potentially leading to therapeutic effects .
Comparación Con Compuestos Similares
1H-Indene, 3-ethenyl- can be compared to other similar compounds, such as:
Indene: Lacks the ethenyl group, leading to different reactivity and applications.
Indanone: Contains a carbonyl group, making it more reactive in oxidation reactions.
Indane: Fully saturated, making it less reactive in electrophilic substitution reactions.
The uniqueness of 1H-Indene, 3-ethenyl- lies in its ethenyl group, which imparts distinct chemical properties and reactivity compared to its analogs .
Propiedades
IUPAC Name |
3-ethenyl-1H-indene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10/c1-2-9-7-8-10-5-3-4-6-11(9)10/h2-7H,1,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DREXYQDGEBSCPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CCC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60457854 | |
| Record name | 1H-Indene, 3-ethenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60457854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63927-06-0 | |
| Record name | 1H-Indene, 3-ethenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60457854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(Hydroxymethyl)phenyl]ethanol](/img/structure/B3055235.png)

![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 2-ethylhexanoate](/img/structure/B3055238.png)








![4-chloro-6-methylfuro[3,4-c]pyridin-3(1H)-one](/img/structure/B3055255.png)


